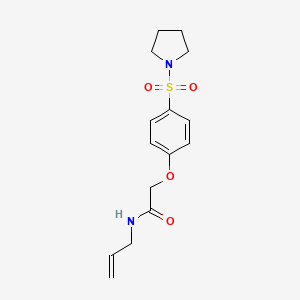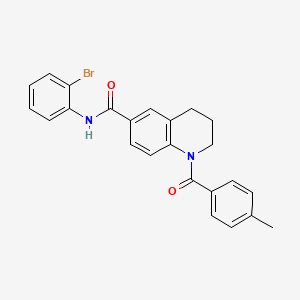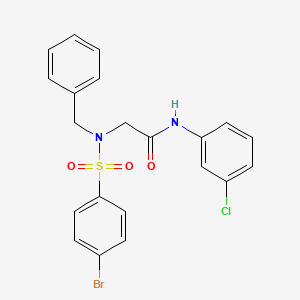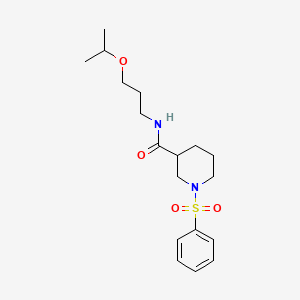
1-(benzenesulfonyl)-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a propan-2-yloxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Propan-2-yloxypropyl Group: This can be achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks a suitable electrophile, such as 3-chloropropan-2-ol, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzenesulfonyl)-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of bases like triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of novel materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(benzenesulfonyl)-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzenesulfonyl group can enhance the compound’s binding affinity and specificity, while the piperidine ring can provide structural stability.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzenesulfonyl)piperidine-3-carboxamide: Lacks the propan-2-yloxypropyl group, potentially resulting in different pharmacokinetic properties.
N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide: Lacks the benzenesulfonyl group, which may affect its binding affinity and specificity.
1-(Benzenesulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide: Similar structure but with a different alkoxy group, which can influence its reactivity and applications.
Uniqueness
1-(Benzenesulfonyl)-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-15(2)24-13-7-11-19-18(21)16-8-6-12-20(14-16)25(22,23)17-9-4-3-5-10-17/h3-5,9-10,15-16H,6-8,11-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQDHQHWWLMUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
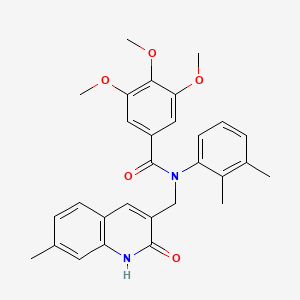

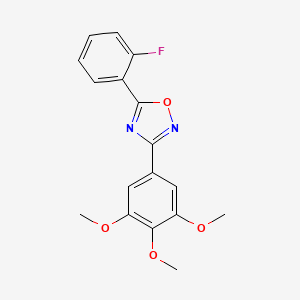
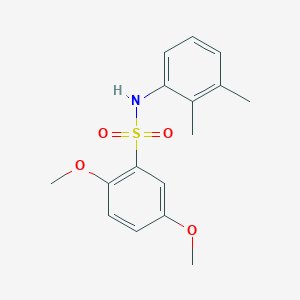
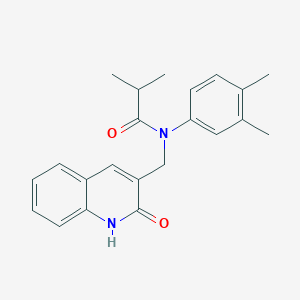
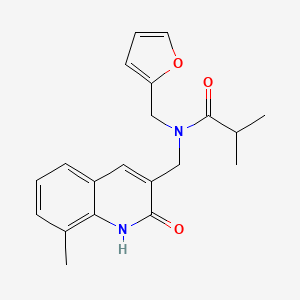
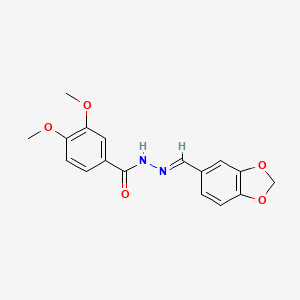
![2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7703870.png)
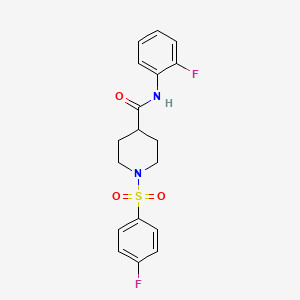
![N-benzyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7703888.png)
